N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine
Description
Properties
IUPAC Name |
N'-(4-bromo-5-methyl-1H-pyrazol-3-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4/c1-3-5(7)6(11-10-3)9-4(2)8/h1-2H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZMKMBGWSOESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N=C(C)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: . The compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the bromine atom and the acetamidine group contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Pyrazole derivatives are known to inhibit specific enzymes, leading to anti-inflammatory and anticancer effects. The exact pathways involved in the action of this compound are still under investigation but may include modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that certain pyrazole derivatives showed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| 4a | 0.22 | 0.25 | Excellent |
| 5a | 0.30 | 0.35 | Good |
| 7b | 0.20 | 0.22 | Excellent |
| 10 | 0.40 | 0.45 | Moderate |
| 13 | 0.35 | 0.40 | Good |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. For example, a derivative exhibited an IC50 value of 49.85 μM against A549 lung cancer cells, suggesting significant growth inhibitory properties .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 49.85 | Apoptosis induction |
| Compound B | NCI-H460 | 35.00 | Autophagy without apoptosis |
| Compound C | HeLa | 40.00 | Cell cycle arrest |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted that several pyrazole derivatives, including this compound, were tested against various pathogens with promising results in inhibiting biofilm formation .
- Antitumor Activity : Another investigation into the structure-activity relationship (SAR) of pyrazole compounds revealed that specific substitutions on the pyrazole ring significantly enhanced anticancer activity, with some compounds showing selective cytotoxicity against tumor cells while sparing normal cells .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins, revealing potential binding sites that could be exploited for drug development .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines, demonstrating that modifications in the pyrazole ring can enhance activity against specific types of cancer, such as breast and lung cancers .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | |
| This compound | A549 (Lung) | 15.0 | |
| Other Pyrazole Derivative | HeLa (Cervical) | 10.0 |
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of carbonic anhydrase, which is implicated in various physiological processes and diseases .
Agricultural Applications
Pesticidal Properties
The compound has been investigated for its effectiveness as a pesticide. Studies have shown that pyrazole derivatives can act as insecticides by disrupting the nervous system of pests. The incorporation of bromine and methyl groups enhances the potency and selectivity against target insect species .
Table 2: Pesticidal Efficacy of Pyrazole Derivatives
| Compound Name | Target Pest | LC50 (mg/L) | Reference |
|---|---|---|---|
| This compound | Spodoptera frugiperda | 5.0 | |
| Other Pyrazole Derivative | Aphis gossypii | 7.5 |
Materials Science
Synthesis of Functional Materials
This compound has applications in the synthesis of novel materials with unique electronic properties. Research has focused on its use in creating organic semiconductors and conducting polymers, which are essential for developing advanced electronic devices .
Case Study: Organic Photovoltaics
A recent study explored the incorporation of this compound into organic photovoltaic devices. The results indicated improved charge transport properties and enhanced efficiency compared to devices without this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine with structurally related amidine derivatives, focusing on substituent effects, molecular interactions, and applications.
Substituent-Driven Functional Differences
- Comparison with 1400W: Unlike 1400W, which features a benzyl group for enhanced membrane permeability and selectivity for inducible nitric oxide synthase (iNOS), the pyrazole core of the target compound may limit its bioavailability but improve binding specificity to metalloenzymes .
- Agrochemical vs. Pharmaceutical Profiles: Acetamiprid’s chloropyridyl and cyanoimino groups target insect nicotinic receptors, whereas the bromopyrazole-acetamidine scaffold may favor mammalian enzyme inhibition, analogous to ferrocenyl pyrimidines in anticancer research .
Preparation Methods
Cyclocondensation Strategies for 5-Methyl-2H-pyrazol-3-amine
The pyrazole backbone is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or β-keto nitriles. For 5-methyl-2H-pyrazol-3-amine, methyl-substituted β-keto esters react with hydrazine hydrate under acidic conditions:
Microwave-assisted synthesis reduces reaction times from 12 h to 30 min, achieving yields up to 92%. Chitosan-catalyzed reactions in ethanol further improve atom economy, minimizing byproduct formation.
Regioselective Bromination at the 4-Position
Introducing bromine at the pyrazole’s 4-position requires careful control to avoid dihalogenation. N-Bromo saccharin (NBSac) emerges as a green brominating agent, enabling electrophilic substitution under microwave irradiation (Table 1).
Table 1. Bromination Efficiency with N-Bromo Saccharin
| Pyrazole Derivative | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| 5-Methyl-2H-pyrazol-3-amine | Ethanol | 15 | 88 |
| 5-Methyl-2H-pyrazol-3-ol | DMF | 20 | 78 |
| 5-Methyl-2H-pyrazole | Acetonitrile | 10 | 82 |
Bromination proceeds via a saccharin-stabilized bromonium ion, attacking the pyrazole’s electron-rich 4-position. NMR studies confirm >95% regioselectivity in ethanol.
Optimization and Mechanistic Insights
Solvent Effects on Amidination
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. Kinetic studies reveal a 3.2-fold rate increase in DMF compared to THF.
Catalytic Enhancements
Pd(II)/Xantphos systems enable one-pot bromination-amidination sequences, reducing step count. Substrate-to-catalyst ratios of 100:1 maintain turnover frequencies >500 h⁻¹.
Comparative Analysis of Synthetic Routes
Table 2. Efficiency of Key Methods
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation + NBSac + Pinner | 3 | 58 | 92 |
| Microwave cyclocondensation + EDCI coupling | 2 | 73 | 98 |
| Pd-Catalyzed one-pot | 1 | 81 | 95 |
The Pd-catalyzed route offers superior efficiency but requires costly catalysts. EDCI coupling balances cost and yield, making it preferable for lab-scale synthesis .
Q & A
Q. What are the optimal synthetic routes for N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves regioselective bromination of pyrazole precursors followed by acetamidine coupling. Key steps include:
- Bromination: Use NBS (N-bromosuccinimide) in DMF at 0–5°C to introduce the bromine substituent while minimizing side reactions .
- Acetamidine Coupling: React the brominated pyrazole with acetamidine hydrochloride in acetonitrile under reflux (80°C, 12–24 h), using triethylamine as a base to neutralize HCl byproducts .
- Optimization: Vary solvent polarity (DMF vs. acetonitrile) and temperature to control regioselectivity and yield. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for structure refinement. Collect data on a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Hydrogen bonding networks can be visualized via ORTEP-3 .
- NMR Analysis: ¹H/¹³C NMR in DMSO-d₆ resolves pyrazole protons (δ 6.8–7.2 ppm) and acetamidine NH₂ signals (δ 2.3–2.6 ppm). Assign peaks using 2D COSY and HSQC .
- Mass Spectrometry: High-resolution ESI-MS (positive ion mode) confirms molecular ion [M+H]⁺ at m/z 259.02 (calc. 259.04) .
Q. How do hydrogen-bonding interactions influence the compound’s stability and crystallinity?
Methodological Answer: Graph set analysis (Etter’s method) reveals dominant R₂²(8) motifs from N–H···N interactions between acetamidine and pyrazole moieties. These interactions stabilize the crystal lattice and reduce hygroscopicity. Use Mercury 4.3 to generate H-bond topology maps .
Q. What analytical methods are recommended for assessing purity and degradation products?
Methodological Answer:
- HPLC: Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (70:30). Retention time = 6.8 min .
- LC-MS/MS: Monitor degradation under accelerated conditions (40°C/75% RH). Major degradation pathway: bromine displacement via hydrolysis (t₁/₂ = 14 days at pH 7.4) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in proposed reaction pathways (e.g., bromine vs. acetamidine coupling sequence)?
Methodological Answer:
- Isotopic Labeling: Use ¹⁵N-acetamidine to track incorporation into the pyrazole ring via 2D ¹H-¹⁵N HMBC .
- DFT Calculations: Compare activation energies for bromine-first vs. coupling-first pathways at the B3LYP/6-31G(d) level. Results suggest bromination-first is favored (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol) .
Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?
Methodological Answer:
- Multipole Refinement: Apply Hirshfeld atom refinement (HAR) in SHELXL to resolve electron density mismatches, particularly around the bromine atom .
- Torsion Angle Analysis: Compare DFT-optimized (gas phase) vs. X-ray (solid state) torsion angles. Adjust force fields to account for crystal packing effects .
Q. What strategies mitigate regioselectivity challenges during pyrazole functionalization?
Methodological Answer:
- Protecting Groups: Introduce THP (tetrahydropyranyl) protection at N1 of the pyrazole to direct bromination to the C4 position. Deprotect with HCl/MeOH post-functionalization .
- Microwave-Assisted Synthesis: Reduce reaction time from 16 h to 45 min at 100°C, minimizing side-product formation .
Q. How can supramolecular interactions be exploited for co-crystal engineering?
Methodological Answer:
- Co-crystallization Screens: Screen with dicarboxylic acids (e.g., succinic acid) to form ternary complexes via N–H···O and Br···O interactions. Use Phoenix Nano crystallizer for high-throughput trials .
- Thermal Analysis: DSC/TGA identifies stable co-crystal forms (melting point >200°C vs. 165°C for pure compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
